1-(1H-indazol-3-yl)-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyrrolidine-3-carboxamide
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Overview
Description
1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE is a complex organic compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound known for its wide variety of biological properties, including anti-inflammatory, antimicrobial, anticancer, and other activities . The compound’s structure includes an indazole moiety, a triazolopyridine group, and a pyrrolidinecarboxamide group, making it a molecule of interest in medicinal chemistry and drug discovery.
Preparation Methods
The synthesis of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE involves multiple steps, starting with the preparation of the indazole core. One common method involves the reaction of 1-methyl-1H-indazole-3-carbohydrazide with potassium hydroxide and carbon disulfide in ethanol, followed by refluxing to obtain the desired intermediate . The triazolopyridine group can be introduced through a cyclization reaction involving appropriate precursors. Industrial production methods may involve optimizing these synthetic routes for higher yields and purity.
Chemical Reactions Analysis
1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Scientific Research Applications
1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other enzymes and receptors, modulating various biological processes and pathways .
Comparison with Similar Compounds
1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE can be compared with other similar compounds, such as:
Indazole derivatives: These compounds share the indazole core and exhibit similar biological activities, including anti-inflammatory and anticancer properties.
Triazolopyridine derivatives: These compounds contain the triazolopyridine group and are known for their antimicrobial and anticancer activities.
Pyrrolidinecarboxamide derivatives: These compounds include the pyrrolidinecarboxamide group and are studied for their potential therapeutic applications.
The uniqueness of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE lies in its combination of these three functional groups, which may result in synergistic effects and enhanced biological activities.
Properties
Molecular Formula |
C20H19N7O2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H19N7O2/c28-18-11-13(12-27(18)19-14-5-1-2-6-15(14)22-25-19)20(29)21-9-8-17-24-23-16-7-3-4-10-26(16)17/h1-7,10,13H,8-9,11-12H2,(H,21,29)(H,22,25) |
InChI Key |
VWRDRPSCLZSUIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCC4=NN=C5N4C=CC=C5 |
Origin of Product |
United States |
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